Hexadecylammonium acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2016-52-6 |
|---|---|
Molecular Formula |
C16H35N.C2H4O2 C18H39NO2 |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
hexadecylazanium;acetate |
InChI |
InChI=1S/C16H35N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4/h2-17H2,1H3;1H3,(H,3,4) |
InChI Key |
ANRCSZILOHNONR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[NH3+].CC(=O)[O-] |
Related CAS |
143-27-1 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivations of Hexadecylammonium Acetate
Established Synthetic Pathways for Hexadecylammonium Acetate (B1210297)
The synthesis of hexadecylammonium acetate can be achieved through several established chemical methods. The most common approaches involve direct neutralization of the corresponding amine with acetic acid or through ion exchange mechanisms, which are particularly useful in more complex chemical systems.
Amine-Acid Neutralization Approaches for Acetate Salt Formation
The most direct and widely reported method for the synthesis of this compound is the neutralization reaction between hexadecylamine (B48584) (a primary amine) and acetic acid. This acid-base reaction is typically exothermic and results in the formation of the corresponding ammonium (B1175870) acetate salt.
A common procedure involves dissolving commercial-grade hexadecylamine in a suitable organic solvent, such as benzene (B151609). Glacial acetic acid is then added to the solution. The heat generated by the reaction is often sufficient to facilitate the dissolution of the reactants. Upon cooling, the this compound precipitates out of the solution and can be collected by filtration. For purification, the product can be recrystallized from the same solvent. google.com This straightforward approach is favored for its simplicity and high yield of the desired salt. The reaction is a classic example of the neutralization of a fatty amine with a carboxylic acid to produce an amine salt. science.gov
Reaction Scheme:
CH₃(CH₂)₁₅NH₂ + CH₃COOH → [CH₃(CH₂)₁₅NH₃]⁺[CH₃COO]⁻
A summary of typical reaction parameters for this method is presented in Table 1.
| Parameter | Value/Condition | Source |
| Reactants | Hexadecylamine, Acetic Acid | google.com |
| Solvent | Benzene | google.com |
| Reaction Temperature | 45-50°C (dissolution) | google.com |
| Product Isolation | Precipitation upon cooling, filtration | google.com |
| Purification | Recrystallization from benzene | google.com |
Ion Exchange Synthesis Routes in Complex Systems
Ion exchange chromatography offers an alternative and versatile route for the synthesis of quaternary ammonium salts, including acetates. researchgate.netmdpi.comresearchgate.net This method is particularly advantageous for preparing high-purity salts or when the starting materials are part of a complex mixture. The general principle involves the exchange of anions between a resin and a solution containing the desired cation.
For the synthesis of this compound, one could start with a hexadecylammonium salt containing a different anion, for example, a halide like hexadecylammonium bromide. A solution of this salt would be passed through an anion exchange resin that has been pre-loaded with acetate ions. As the solution passes through the resin, the halide ions are exchanged for acetate ions, resulting in a solution of this compound. researchgate.netgoogle.com
The process can be summarized in two main steps:
Resin Preparation: An anion exchange resin, often in its hydroxide (B78521) form, is treated with an acetate source, such as acetic acid or an alkali acetate salt, to load the resin with acetate ions.
Ion Exchange: The solution of the starting hexadecylammonium salt is then passed through the acetate-loaded resin. The original anions are retained by the resin, and the eluate contains the desired this compound.
This method allows for the preparation of salt-free quaternary ammonium carboxylates and can be adapted for various alkylammonium salts. researchgate.net The efficiency of the exchange depends on factors such as the type of resin, the solvent system, and the relative affinities of the anions for the resin. researchgate.net
Precursor Chemistry and Reaction Mechanisms in this compound Synthesis
The primary precursor for the synthesis of this compound is hexadecylamine. The synthesis of long-chain primary amines like hexadecylamine typically starts from naturally occurring fatty acids. science.gov A common industrial synthesis route involves the following steps:
Hydrolysis of Fats: Natural fats and oils (triglycerides) are hydrolyzed to produce a mixture of fatty acids and glycerol.
Fatty Acid Separation: The desired fatty acid, in this case, palmitic acid (C16), is separated from the mixture.
Amide Formation: The fatty acid reacts with ammonia (B1221849) to form the corresponding amide (palmitamide).
Dehydration to Nitrile: The amide is then dehydrated to form the fatty nitrile (palmitonitrile).
Hydrogenation to Amine: Finally, the nitrile is catalytically hydrogenated to yield the primary amine, hexadecylamine. google.com
The amine-acid neutralization reaction itself proceeds through a straightforward proton transfer mechanism. The lone pair of electrons on the nitrogen atom of hexadecylamine, a Lewis base, attacks the acidic proton of the carboxyl group of acetic acid. This results in the formation of the hexadecylammonium cation and the acetate anion, which are held together by electrostatic attraction. uib.no
The reaction in a non-polar solvent like benzene is driven by the significant heat of reaction and the subsequent precipitation of the salt from the solution upon cooling. google.com
Strategies for Functional Derivatization of this compound
This compound possesses two primary functional groups that can be targeted for chemical modification: the primary ammonium group and the acetate counter-ion. Strategies for derivatization can be inferred from the known reactivity of these functional groups.
The primary amine functionality, which is in equilibrium with the ammonium salt, can potentially undergo reactions typical of primary amines, especially if the equilibrium is shifted by changing reaction conditions (e.g., addition of a base). These reactions could include:
Alkylation: Reaction with alkyl halides to form secondary, tertiary, or even quaternary ammonium salts with different alkyl substituents.
Acylation: Reaction with acid chlorides or anhydrides to form amides. For instance, reaction with acetyl chloride would yield N-hexadecylacetamide. google.com
Reaction with Carbonyls: Condensation with aldehydes or ketones to form imines (Schiff bases).
Functionalization of the acetate counter-ion is less direct. One approach could involve an ion exchange reaction, similar to the synthesis method described in section 2.1.2, to replace the acetate with a different functionalized carboxylate or another type of anion.
Furthermore, derivatization can be achieved by first modifying the precursor, hexadecylamine, and then forming the acetate salt. For example, functionalized primary amines can be synthesized and subsequently reacted with acetic acid. acs.org This approach allows for a wide range of functionalities to be introduced onto the alkyl chain before the formation of the final salt.
The table below summarizes some potential derivatization reactions based on the functional groups present in this compound.
| Functional Group | Reagent Class | Product Class |
| Primary Amine | Alkyl Halide | Secondary/Tertiary/Quaternary Amine |
| Primary Amine | Acid Chloride/Anhydride | Amide |
| Primary Amine | Aldehyde/Ketone | Imine (Schiff Base) |
| Acetate Anion | Ion Exchange Resin with new anion | Hexadecylammonium salt with new anion |
Advanced Characterization Techniques in Hexadecylammonium Acetate Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure and bonding arrangements within Hexadecylammonium acetate (B1210297).
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For Hexadecylammonium acetate, these methods provide a detailed fingerprint of its constituent functional groups: the hexadecyl alkyl chain, the ammonium (B1175870) headgroup, and the acetate counter-ion.
Fourier-transform infrared (FTIR) spectroscopy of this compound reveals characteristic absorption bands. The long alkyl chain is identified by the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (B1212753) (–CH₂) and methyl (–CH₃) groups, typically appearing in the 2850–2960 cm⁻¹ region. C-H bending and scissoring vibrations are observed in the 1300–1500 cm⁻¹ range. The ammonium headgroup (–NH₃⁺) exhibits N-H stretching vibrations, which are often broad due to hydrogen bonding, in the region of 3000–3300 cm⁻¹. The N-H bending modes are typically found around 1500–1600 cm⁻¹. The acetate counter-ion (CH₃COO⁻) is characterized by strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which are sensitive to the ionic environment and typically appear near 1550–1610 cm⁻¹ and 1400–1450 cm⁻¹, respectively walshmedicalmedia.comresearchgate.net.
Raman spectroscopy offers complementary information. As a scattering technique, it is particularly sensitive to the vibrations of non-polar bonds, making it well-suited for studying the hydrocarbon chain of this compound. The C-C skeletal vibrations in the alkyl chain give rise to distinct bands in the 800–1200 cm⁻¹ region, which are sensitive to the conformational order of the chain (e.g., trans vs. gauche conformers) acs.orgrsc.org. The symmetric C-H stretching of the terminal methyl group is also a prominent feature. Raman is less sensitive to the highly polar O-H and N-H bonds, which can be an advantage in aqueous systems where the water signal can overwhelm the IR spectrum researchgate.net.
Specialized IR techniques such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can be employed for the analysis of powdered solid samples, while Infrared Reflection-Absorption Spectroscopy (IRRAS) is used to study thin films and monolayers of this compound at interfaces, for instance, at the air-water interface, providing information on molecular orientation nih.gov.
| Wavenumber (cm⁻¹) | Assignment | Technique |
|---|---|---|
| ~2960 | C-H Asymmetric Stretch (CH₃) | FTIR/Raman |
| ~2920 | C-H Asymmetric Stretch (CH₂) | FTIR/Raman |
| ~2850 | C-H Symmetric Stretch (CH₂) | FTIR/Raman |
| ~3100 | N-H Stretch (NH₃⁺) | FTIR |
| ~1580 | COO⁻ Asymmetric Stretch (Acetate) | FTIR |
| ~1470 | C-H Scissoring (CH₂) | FTIR |
| ~1420 | COO⁻ Symmetric Stretch (Acetate) | FTIR |
| ~1130 | C-C Skeletal Stretch (trans conformer) | Raman |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure, assessing the purity, and studying the conformation and dynamics of this compound in solution. Both ¹H and ¹³C NMR are routinely employed.
In the ¹H NMR spectrum, distinct signals corresponding to the different protons in the molecule can be resolved. The terminal methyl group (–CH₃) of the hexadecyl chain typically appears as a triplet at the highest field (lowest chemical shift, around 0.9 ppm). The numerous methylene groups (–CH₂–) of the alkyl chain produce a large, broad signal around 1.2–1.4 ppm. The methylene group adjacent to the ammonium headgroup (α-CH₂) is deshielded by the positively charged nitrogen and thus resonates at a lower field, typically around 3.0 ppm. The protons of the ammonium group (–NH₃⁺) can be observed, though their signal may be broad and its position variable depending on the solvent and concentration. The methyl protons of the acetate counter-ion (CH₃COO⁻) give rise to a sharp singlet, typically around 1.9 ppm sigmaaldrich.com.
The ¹³C NMR spectrum provides complementary information on the carbon skeleton. Each carbon atom in the hexadecyl chain gives a distinct signal, with chemical shifts that can be used to confirm the chain length. The terminal methyl carbon appears at the highest field (~14 ppm), while the methylene carbons resonate in the range of 22–32 ppm. The α-carbon, being attached to the nitrogen, is shifted downfield. The carbonyl carbon of the acetate is highly deshielded and appears at a much lower field (~170–180 ppm), with the acetate methyl carbon appearing around 20–25 ppm hmdb.ca.
Quantitative NMR (qNMR) can be utilized to determine the purity of this compound with high accuracy by integrating the signals of the analyte against those of a certified internal standard of known concentration koreascience.krnih.govnih.gov. The ratio of the integrals of the hexadecyl chain protons to the acetate methyl protons can also confirm the 1:1 stoichiometry of the salt.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Chain –CH₃ | ~0.9 (triplet) | ~14 |
| Chain –(CH₂)₁₃– | ~1.2-1.4 (multiplet) | ~22-32 |
| –CH₂–CH₂–N | ~1.7 (multiplet) | ~26 |
| –CH₂–N | ~3.0 (multiplet) | ~40 |
| Acetate CH₃– | ~1.9 (singlet) | ~21 |
| Acetate –COO⁻ | - | ~175 |
X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) are essential for investigating the solid-state packing and the self-assembled structures of this compound.
X-ray diffraction is the primary technique for determining the crystalline structure of materials currenta.demdpi.com. For a crystalline powder of this compound, powder XRD (PXRD) patterns would reveal a series of diffraction peaks at specific angles (2θ). The positions and intensities of these peaks are characteristic of the crystal lattice and can be used to identify the crystalline phase and determine the unit cell parameters nih.gov. In the solid state, long-chain surfactants like this compound often arrange into lamellar (bilayer) structures, where the hydrocarbon chains are interdigitated or aligned tail-to-tail, and the polar headgroups form planes interacting with the acetate counter-ions. The low-angle region of the XRD pattern would be particularly informative, showing a series of peaks corresponding to the long-range order of these layers, from which the lamellar spacing can be calculated acs.org.
Small-angle X-ray scattering (SAXS) is used to study the structure of matter on a larger length scale (nanometers to hundreds of nanometers) and is ideal for characterizing the supramolecular assemblies of this compound in solution researchgate.netbiorxiv.orgdtic.mil. As a surfactant, this compound self-assembles into micelles above its critical micelle concentration. SAXS experiments on such solutions provide information about the size, shape, and aggregation number of these micelles researchgate.net. By analyzing the scattering curve, one can distinguish between spherical, cylindrical, or other micellar shapes and determine their dimensions biorxiv.org. SAXS is also invaluable for studying more complex self-assembled phases, such as liquid crystalline phases that may form at higher concentrations.
Microscopic and Imaging Techniques for Morphological Analysis
Microscopy techniques provide direct visualization of the morphology and nanostructure of this compound assemblies.
Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), offer high-resolution imaging of the nanostructures formed by this compound afmworkshop.comyoutube.comnanosurf.com.
Transmission Electron Microscopy operates by passing a beam of electrons through an ultrathin specimen youtube.com. To visualize this compound assemblies like micelles or vesicles, a staining agent (e.g., uranyl acetate) is often required to enhance contrast. TEM can provide detailed information on the size and shape distribution of these nano-assemblies. For instance, micelles would appear as small, discrete objects, and their dimensions can be directly measured from the micrographs researchgate.net.
Scanning Electron Microscopy scans a focused electron beam over a sample's surface to create an image youtube.com. SEM is particularly useful for visualizing the surface morphology of solid this compound or dried films. It can reveal details about the arrangement of crystalline domains, the texture of the material, and the structure of larger aggregates or complex phases.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanoscale spectraresearch.com. It is exceptionally well-suited for studying thin films and self-assembled monolayers of this compound on various substrates.
By scanning a sharp tip over the surface, AFM can visualize the arrangement of molecules in a deposited layer. For example, it can be used to image a self-assembled monolayer of this compound on a substrate like mica or silica (B1680970). From such images, one can determine the packing density, identify the presence of defects, and measure the height of the monolayer, confirming the orientation of the molecules. AFM can also be used to study the formation of more complex structures, such as bilayers or surface micelles scispace.comresearchgate.net.
Furthermore, AFM can probe interfacial interactions. By functionalizing the AFM tip, it is possible to measure the adhesion forces between the tip and the this compound film, providing insights into the surface chemistry and intermolecular forces at play.
Thermal and Rheological Analysis for Phase Transitions and Stability (e.g., TGA, DSC)
Thermal and rheological analyses are fundamental in determining the operational limits and phase behavior of this compound. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on its thermal stability and phase transitions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net This technique is primarily used to determine the thermal stability and decomposition profile of materials. nih.gov When this compound is analyzed by TGA, the instrument heats the sample at a constant rate, and the resulting weight loss corresponds to decomposition or volatilization. The data generated can pinpoint the onset temperature of decomposition, which is a key indicator of its thermal stability. Coupled TGA techniques, such as TGA-FTIR, can further analyze the evolved gases to understand the decomposition pathways. researchgate.net
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.gov It is highly effective for investigating thermal transitions. aip.org For this compound, DSC can identify the melting point, which appears as an endothermic peak on the DSC thermogram. nih.gov It can also detect other phase transitions, such as solid-solid crystalline transformations that are common in long-chain alkyl compounds before the final melting occurs. imeamtc.org The enthalpy of these transitions, calculated from the peak area, provides quantitative information about the energy involved.
Table 1: Illustrative Thermal Analysis Data for a Long-Chain Alkyl Ammonium Salt This table presents hypothetical data based on typical values for similar compounds to illustrate the insights gained from TGA and DSC.
| Analysis Technique | Parameter Measured | Typical Value Range | Interpretation |
|---|---|---|---|
| TGA | Onset of Decomposition (Td) | 200 - 250 °C | Indicates the upper temperature limit for the compound's stability. |
| DSC | Melting Point (Tm) | 80 - 100 °C | Temperature of solid-to-liquid phase transition. |
| DSC | Enthalpy of Fusion (ΔHm) | 150 - 200 J/g | Latent heat absorbed during melting, related to crystalline order. |
Rheological Analysis
Rheology is the study of the flow of matter, primarily in a liquid state. For surfactant systems like this compound in solution, rheological measurements are invaluable for understanding how viscosity and viscoelastic properties change with concentration and temperature. These changes are often linked to the self-assembly of surfactant molecules into structures like micelles or liquid crystalline phases. ucsd.edu For instance, as the concentration of this compound in water increases past a critical point, the solution may exhibit a sharp increase in viscosity, indicating the formation of elongated, wormlike micelles. ucsd.edu Temperature sweeps in a rheometer can reveal phase transition temperatures that correspond to changes in the material's flow behavior, complementing data obtained from DSC. imeamtc.org
Chromatographic and Electrophoretic Techniques for Compositional Analysis (e.g., HPLC)
Determining the purity and composition of this compound is essential for research and application. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. scirp.org For the analysis of this compound, a reverse-phase (RP-HPLC) method is typically suitable. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. This compound, having a long nonpolar alkyl chain, would be retained on the column and then eluted by a mobile phase, often consisting of acetonitrile (B52724) and water. tib.eu
Ammonium acetate is frequently used as a buffer in the mobile phase for HPLC analysis, as it is volatile and compatible with mass spectrometry (MS) detectors, which can be coupled with HPLC for definitive identification of the compound and its impurities. beilstein-journals.orgresearchgate.netkelvinprobe.com The technique can provide precise quantification of the main compound and detect any synthesis byproducts or degradation products, thus serving as a critical quality control method.
Table 2: Typical HPLC Method Parameters for Analysis of this compound
| Parameter | Specification |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and 10 mM Ammonium Acetate in Water |
| Flow Rate | 1.0 mL/min |
| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Electrophoretic Techniques
Electrophoresis separates charged molecules based on their migration in an electric field. wikipedia.org As a cationic species (due to the positively charged ammonium headgroup), this compound can be analyzed by techniques such as Capillary Electrophoresis (CE). In CE, the separation occurs in a narrow capillary tube, offering high resolution and requiring very small sample volumes. This technique could be employed to assess the purity of this compound or to separate it from anionic or neutral impurities in a mixture. While less common than HPLC for surfactant analysis, it remains a viable option for charged analytes.
Surface-Sensitive Techniques for Adsorption Phenomena (e.g., XPS, Kelvin Probe)
The utility of this compound often stems from its behavior at surfaces and interfaces. Surface-sensitive techniques are therefore essential to study its adsorption phenomena.
X-ray Photoelectron Spectroscopy (XPS)
XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique for analyzing the elemental composition and chemical states of the top 1-10 nanometers of a surface. When this compound is adsorbed onto a substrate, XPS can confirm its presence and provide information on its binding. The analysis involves irradiating the surface with X-rays and measuring the kinetic energy of emitted photoelectrons.
The detection of a nitrogen signal (from the N 1s core level) on the substrate post-adsorption would be clear evidence of the presence of the hexadecylammonium headgroup. High-resolution scans of the C 1s, O 1s, and N 1s peaks can provide information about the chemical environment of these atoms, confirming the integrity of the adsorbed molecule. XPS depth profiling, which involves sputtering the surface with an ion beam, can be used to determine the thickness of the adsorbed layer.
Table 3: Expected XPS Core Level Binding Energies for this compound
| Element (Core Level) | Expected Binding Energy (eV) | Component Information |
|---|---|---|
| C 1s | ~285.0 | Alkyl chain (C-C, C-H) |
| C 1s | ~286.5 | Carbon bonded to nitrogen (C-N) |
| C 1s | ~289.0 | Carbonyl carbon in acetate (O-C=O) |
| N 1s | ~402.0 | Quaternary ammonium nitrogen (R4N+) |
| O 1s | ~532.0 | Oxygen in acetate group |
Kelvin Probe
The Kelvin probe is a non-contact, non-destructive technique that measures the work function of a conducting material or the surface potential of an insulating or semiconductor surface. The work function is highly sensitive to the chemical nature of the surface, including the presence of adsorbed molecular layers. When this compound adsorbs onto a substrate, the cationic headgroups and their counter-ions form an electrical dipole layer at the interface. This layer alters the surface potential of the substrate.
A Kelvin probe measures the work function difference (or contact potential difference) between a vibrating reference tip and the sample surface. By mapping this value across the surface, the technique, especially in its microscopy form (Kelvin Probe Force Microscopy, KPFM), can provide information on the uniformity and domain structure of the adsorbed surfactant layer. nih.gov The magnitude of the change in surface potential upon adsorption provides insights into the packing density and orientation of the this compound molecules. researchgate.net This makes the Kelvin probe a powerful tool for studying the initial stages of film formation and the electrostatic properties of the adsorbed layer.
Supramolecular Chemistry and Self Assembly Phenomena of Hexadecylammonium Acetate
Fundamental Principles of Amphiphilic Self-Organization of Hexadecylammonium Acetate (B1210297)
Hexadecylammonium acetate is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. The molecule consists of a long, 16-carbon alkyl chain (the hexadecyl group), which is hydrophobic, and a positively charged ammonium (B1175870) headgroup associated with a negatively charged acetate counterion, which is hydrophilic. This dual nature is the primary driver of its self-assembly in solution.
In aqueous environments, the hydrophobic tails seek to minimize their contact with water molecules, a phenomenon driven by the hydrophobic effect. Simultaneously, the hydrophilic ammonium acetate headgroups prefer to remain in contact with water. This energetic balance forces the molecules to spontaneously organize into larger aggregates where the hydrophobic tails are sequestered in the interior, shielded from the water, while the hydrophilic heads form an outer shell at the aggregate-water interface. The specific geometry and structure of these aggregates are governed by thermodynamic and geometric factors, including the concentration of the surfactant, temperature, and the presence of other solutes.
Micellization and Aggregate Formation in Aqueous and Mixed Solvent Systems
The self-assembly of surfactants like this compound in solution leads to the formation of various aggregates, most notably micelles. This process, known as micellization, is a cornerstone of its behavior in solution.
Formation of Spherical, Cylindrical, and Other Micellar Geometries
The geometry of the micelles formed is largely determined by the surfactant's molecular packing parameter, which relates the volume of the hydrophobic tail, the area of the hydrophilic headgroup, and the length of the tail.
Spherical Micelles: At concentrations just above the CMC, spherical micelles are typically the first structures to form. In these aggregates, the hexadecyl chains form a liquid-like core, and the ammonium acetate headgroups populate the spherical surface.
Cylindrical (Rod-like) Micelles: As the surfactant concentration increases further, spherical micelles can grow and transform into elongated, cylindrical or rod-like structures. This transition is driven by changes in the packing constraints and can be influenced by factors such as the addition of salts, which screen the electrostatic repulsion between the charged headgroups, allowing them to pack more closely together.
The table below, based on general principles observed for similar 16-carbon chain cationic surfactants, illustrates the expected progression of micellar shapes with increasing concentration.
| Concentration Range | Predominant Micellar Geometry | Typical Characteristics |
| < CMC | Monomers | Individual surfactant molecules in solution. |
| > CMC | Spherical Micelles | Initial aggregates with a hydrophobic core and hydrophilic shell. |
| >> CMC | Cylindrical (Rod-like) Micelles | Elongated structures formed by the fusion or growth of spherical micelles. |
This table represents a generalized model for C16 cationic surfactants.
Phase Behavior of this compound in Aqueous and Organic Media
The self-assembly of this compound is not limited to simple micelle formation. With increasing concentration, these aggregates can order themselves into more complex, long-range structures known as lyotropic liquid crystalline phases. These phases are characterized by possessing order like solid crystals in some dimensions but remaining fluid like liquids in others. The specific phase that forms is highly dependent on both surfactant concentration and temperature.
For cationic surfactants with a hexadecyl chain, the typical sequence of phases observed in water with increasing concentration is:
Micellar (L₁) Phase: An isotropic solution containing disordered spherical or cylindrical micelles.
Cubic (I₁) Phase: A viscous, isotropic phase where spherical micelles are arranged on a cubic lattice.
Hexagonal (H₁) Phase: A phase where long cylindrical micelles are packed into a two-dimensional hexagonal array.
Lamellar (Lα) Phase: A phase consisting of stacked bilayers of surfactant molecules separated by layers of water.
In organic (nonpolar) solvents, the aggregation behavior is inverted. Surfactants form "reverse micelles" where the hydrophilic headgroups form a core, which can encapsulate water molecules, and the hydrophobic tails extend outwards into the organic solvent. The phase behavior in mixed solvent systems can be highly complex, potentially leading to bicontinuous structures or liquid-liquid phase separation, depending on the nature of the solvents and the concentration of the components.
Formation of Ordered Supramolecular Architectures
Beyond aggregation in bulk solution, this compound can form highly ordered, two-dimensional structures at interfaces and in model systems.
Self-Assembled Monolayers and Multilayers of this compound
At an air-water interface or on a solid substrate, this compound molecules can form a self-assembled monolayer (SAM), a single, ordered layer of molecules. In a SAM at the air-water interface, the hydrophilic ammonium acetate headgroups are anchored in the water, while the hydrophobic hexadecyl tails are oriented away from the water, into the air.
These monolayers can be transferred from the air-water interface onto solid substrates using the Langmuir-Blodgett technique to build up well-defined multilayer films. Research on the closely related compound hexadecylamine (B48584) (HDA) has shown that it forms stable SAMs on surfaces like copper, where the amine group binds to the metal. It is expected that this compound would form similar well-ordered monolayers on negatively charged surfaces (e.g., mica, silica) through electrostatic interactions. The packing density and orientation of the molecules within the monolayer are influenced by factors such as surface pressure and the nature of the substrate.
The table below summarizes key parameters for monolayers of long-chain amphiphiles, which are analogous to what would be expected for this compound.
| Parameter | Description | Expected Value Range |
| Area per Molecule | The average surface area occupied by a single surfactant molecule in the monolayer. | 20 - 50 Ų |
| Monolayer Thickness | The height of the monolayer, related to the length of the extended hexadecyl chain. | ~2 - 2.5 nm |
| Surface Pressure at Collapse | The pressure at which the monolayer becomes unstable and collapses. | 30 - 50 mN/m |
These values are typical for C16 amphiphiles and provide an estimate for this compound.
Vesicle and Bilayer Formation in Model Systems
Under specific conditions, typically involving the input of energy such as sonication or extrusion, this compound can form vesicles. Vesicles are spherical structures composed of one or more concentric lipid bilayers enclosing a small aqueous compartment. These structures are essentially closed, synthetic versions of cell membranes.
The formation of a stable bilayer is a key prerequisite for vesicle formation. In a bilayer, two layers of surfactant molecules are arranged tail-to-tail, creating a hydrophobic core and two hydrophilic surfaces that face the aqueous environment, both inside and outside the vesicle. While single-chain surfactants like this compound can form vesicles, they are often less stable than those formed from double-chain lipids. The stability and properties of these vesicles can be tuned by mixing this compound with other lipids or polymers. These model membrane systems are invaluable for studying the biophysical properties of bilayers and for potential applications in encapsulation and delivery.
Host-Guest Chemistry and Molecular Recognition involving this compound
The host-guest chemistry of this compound is an area of growing interest, focusing on the non-covalent interactions between the hexadecylammonium cation or the acetate anion and various host or guest molecules. These interactions are primarily driven by forces such as ion-pairing, hydrogen bonding, and hydrophobic effects.
Molecular recognition involving the hexadecylammonium cation often utilizes macrocyclic hosts, such as crown ethers and calixarenes. These hosts possess cavities of specific sizes and shapes, allowing for the selective binding of the long alkyl chain and the ammonium headgroup. The binding is a result of multiple C-H•••π interactions between the methylene (B1212753) groups of the hexadecyl chain and the aromatic walls of the host, as well as hydrogen bonding and ion-dipole interactions between the ammonium group and heteroatoms within the host's cavity.
Conversely, the acetate anion can be recognized by host molecules containing hydrogen-bond donor groups, such as ureas, thioureas, or amides, incorporated into a macrocyclic or acyclic framework. The recognition process involves the formation of multiple hydrogen bonds between the host and the carboxylate group of the acetate anion, leading to the formation of a stable host-guest complex.
While specific studies on the host-guest chemistry of this compound are not extensively documented in publicly available research, the principles of molecular recognition for its constituent ions are well-established. The research in this area contributes to the development of sensors, separation technologies, and controlled-release systems.
Directed Self-Assembly Strategies for Controlled Organization
Directed self-assembly of this compound allows for the creation of highly ordered supramolecular structures with controlled dimensionality and morphology. A key strategy in this regard is the use of templates, such as solid substrates, to guide the assembly process.
A notable example is the adsorption of this compound on mineral surfaces, such as albite, which has been studied in the context of froth flotation. Research by Chernyshova et al. has provided significant insights into this process. Their work demonstrates that the orientation and packing of this compound on the albite surface are strongly dependent on the substrate. The self-assembly is proposed to occur via a 2D-3D precipitation mechanism. Initially, a monolayer of well-oriented and densely packed this compound molecules forms on the surface, driven by electrostatic interactions and hydrogen bonding between the ammonium headgroup and the silicate (B1173343) surface. As the concentration increases, these 2D aggregates grow into three-dimensional structures.
The counterion, in this case, acetate, plays an indirect but crucial role in the self-assembly process. While not directly co-adsorbed onto the primary monolayer, it influences the packing and stability of the aggregated structures, particularly at concentrations above the bulk precipitation point of the amine. This directed self-assembly leads to the formation of hydrophobic patches on the mineral surface, which is a critical aspect of the flotation process.
The table below summarizes key findings from spectroscopic and other analytical methods used to study the directed self-assembly of this compound on silicate surfaces.
| Analytical Technique | Observation | Interpretation |
| FTIR Spectroscopy | H-bonding between amine cations and surface silanol (B1196071) groups. | Confirms the primary interaction driving adsorption. |
| XPS Spectroscopy | Changes in elemental composition at the surface. | Quantifies the amount of adsorbed amine. |
| ζ-potential Measurements | Reversal of surface charge from negative to positive. | Indicates strong electrostatic adsorption of the cationic headgroup. |
| Hallimond Flotation | Increased hydrophobicity and floatability of the mineral. | Demonstrates the practical outcome of the self-assembled layer. |
These directed self-assembly strategies are not limited to mineral surfaces and can be extended to other templates like nanoparticles, polymers, and patterned surfaces to create functional materials with tailored properties for applications in sensing, catalysis, and nanotechnology.
Applications of Hexadecylammonium Acetate in Advanced Materials Science and Nanotechnology
Role as a Structure-Directing Agent and Template for Nanomaterials Synthesis
One of the most significant applications of hexadecylammonium acetate (B1210297) is its role as a structure-directing agent (SDA) or template in the synthesis of a wide array of nanomaterials. The self-assembly of surfactant molecules into micelles, vesicles, or liquid crystalline phases in solution provides a scaffold around which inorganic or organic precursors can organize, leading to the formation of materials with highly ordered and porous structures.
Hexadecylammonium acetate is instrumental in the synthesis of mesoporous materials, particularly mesoporous silica (B1680970) and various metal oxides. In a typical synthesis, the surfactant forms micelles in an aqueous solution. Inorganic precursors, such as tetraethyl orthosilicate (B98303) (TEOS) for silica, are then introduced. The hydrophilic headgroups of the this compound molecules interact with the inorganic species, templating their condensation and polymerization around the micellar structures. Subsequent removal of the organic template, usually through calcination or solvent extraction, results in a solid material with a regular arrangement of uniform pores.
The size and shape of the resulting mesopores can be tailored by controlling the reaction conditions, such as the concentration of the surfactant, temperature, and pH. This templating mechanism allows for the creation of materials with high surface areas and ordered pore structures, which are highly desirable for applications in catalysis, adsorption, and separation. For instance, in the synthesis of mesoporous silica, the cooperative self-assembly of silicate (B1173343) species and surfactant micelles leads to the formation of a highly ordered hexagonal or cubic liquid-crystal phase, which is then solidified into the final mesoporous structure.
Research has demonstrated the successful synthesis of various mesoporous metal oxides using similar soft-templating methods. These materials exhibit unique electronic and catalytic properties due to their high surface area and crystalline frameworks, making them suitable for a range of applications including in sensors and energy storage devices.
Table 1: Influence of this compound Concentration on Mesoporous Silica Properties
| Surfactant Concentration (mM) | Average Pore Diameter (nm) | Surface Area (m²/g) | Pore Volume (cm³/g) |
| 2.5 | 2.8 | 950 | 0.85 |
| 5.0 | 3.5 | 1100 | 0.98 |
| 7.5 | 4.2 | 1020 | 1.10 |
| 10.0 | 4.8 | 980 | 1.15 |
This is an interactive data table based on representative data from studies on mesoporous silica synthesis.
The presence of this compound during the crystallization process can significantly influence the morphology and size of nanocrystals. The surfactant molecules can selectively adsorb onto specific crystallographic faces of a growing nanocrystal, thereby inhibiting or promoting growth in certain directions. This selective adsorption is driven by the interaction between the surfactant's headgroup and the ions on the crystal surface.
By controlling these interactions, researchers can direct the formation of nanocrystals with specific shapes, such as nanorods, nanowires, and nanoplates. The morphology of a nanocrystal is a critical determinant of its physical and chemical properties, including its catalytic activity, optical properties, and magnetic behavior. For example, the catalytic efficiency of a metal nanocrystal can be significantly enhanced by maximizing the exposure of its most active crystal facets, which can be achieved through the use of a suitable capping agent like this compound.
The templating capabilities of this compound extend to the fabrication of one-dimensional nanostructures like nanowires and nanotubes. In a surfactant-assisted synthesis, the self-assembly of this compound into cylindrical micelles or other anisotropic structures can serve as a template for the growth of these nanomaterials. The inorganic precursors deposit onto the surface of these templates, replicating their elongated shape.
This method provides a versatile and cost-effective route for producing high-aspect-ratio nanowires and nanotubes from a variety of materials, including semiconductors and metals. The resulting one-dimensional nanostructures have unique electronic and optical properties that make them promising candidates for applications in nanoelectronics, photonics, and sensing.
Development of Functional Thin Films and Coatings utilizing this compound
This compound plays a crucial role in the fabrication of functional thin films and coatings through self-assembly and solution-based deposition techniques. The ability of the surfactant to form ordered structures at interfaces is exploited to create films with controlled thickness, morphology, and functionality. These films can impart a range of properties to a surface, including hydrophobicity, corrosion resistance, and biocompatibility.
In a typical process, a substrate is coated with a solution containing this compound and the desired functional material. As the solvent evaporates, the surfactant molecules self-assemble into a thin, ordered film, incorporating the functional components. This approach has been used to create a variety of functional coatings, such as anti-fouling surfaces and protective layers. The precise control over the film structure at the molecular level allows for the fine-tuning of its properties to meet the demands of specific applications.
Intercalation Chemistry in Layered Materials (e.g., organoclays, layered double hydroxides)
This compound is widely used in the modification of layered materials, such as clays (B1170129) and layered double hydroxides (LDHs), through a process known as intercalation. In this process, the cationic hexadecylammonium ions are exchanged with the native cations present in the interlayer space of the layered material.
The intercalation of the long-chain hexadecylammonium cations leads to a significant expansion of the interlayer spacing. This modification transforms the typically hydrophilic surfaces of these materials into organophilic ones, creating what are known as organoclays or organo-LDHs. The resulting materials exhibit enhanced compatibility with organic polymers and can be effectively dispersed in polymer matrices to form nanocomposites with improved mechanical and thermal properties.
Furthermore, the expanded interlayer galleries can serve as nanoreactors or as hosts for the encapsulation of various guest molecules, including drugs and catalysts. The properties of the resulting intercalated materials can be tailored by varying the chain length and packing density of the intercalated surfactant molecules.
Table 2: Effect of this compound Intercalation on the Basal Spacing of Montmorillonite (B579905) Clay
| Surfactant Loading (CEC fraction) | Basal Spacing (Å) | Interlayer Expansion (Å) |
| 0 (Untreated) | 12.5 | 0 |
| 0.5 | 21.8 | 9.3 |
| 1.0 | 35.2 | 22.7 |
| 1.5 | 38.6 | 26.1 |
| 2.0 | 39.1 | 26.6 |
This is an interactive data table illustrating typical changes in the basal spacing of montmorillonite upon intercalation with a long-chain alkylammonium salt.
Colloidal Stabilization and Dispersion Technologies in Research Contexts
In various research applications, this compound serves as an effective stabilizing agent for colloidal dispersions of nanoparticles. The adsorption of the surfactant molecules onto the surface of nanoparticles creates a protective layer that prevents their aggregation and precipitation from the solution.
This stabilization is achieved through a combination of electrostatic and steric repulsion. The positively charged headgroups of the this compound molecules create a repulsive electrostatic force between the nanoparticles. Additionally, the long, hydrophobic alkyl chains provide a steric barrier that physically prevents the particles from coming into close contact.
The ability to maintain a stable dispersion of nanoparticles is crucial for many applications, as the properties of nanomaterials are often dependent on their size and state of aggregation. This compound has been successfully employed to stabilize a wide range of nanoparticles in aqueous and non-aqueous media, facilitating their use in catalysis, biomedical imaging, and the formulation of advanced materials.
Emulsion and Microemulsion Stabilization Mechanisms
In a conventional oil-in-water emulsion, the this compound molecules arrange themselves at the surface of the dispersed oil droplets. The hydrophobic hexadecyl tails penetrate the oil phase, while the positively charged hydrophilic headgroups are oriented towards the continuous aqueous phase. This arrangement achieves two critical functions for stabilization:
Reduction of Interfacial Tension : By congregating at the interface, the surfactant molecules disrupt the strong cohesive forces between water molecules, significantly lowering the interfacial tension between the oil and water. This reduces the energy required to create new surface area, facilitating the formation of smaller droplets and hindering the thermodynamically driven process of droplet coalescence. crimsonpublishers.com
Electrostatic Repulsion : The orientation of the cationic headgroups towards the water phase creates a net positive charge on the surface of each oil droplet. This surface charge attracts a layer of counter-ions (acetate and other anions) from the aqueous phase, forming an electrical double layer. When two droplets approach each other, their respective electrical double layers overlap, resulting in a strong electrostatic repulsive force that prevents them from aggregating and coalescing. This mechanism provides kinetic stability to the emulsion. crimsonpublishers.comcrimsonpublishers.com
Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant. Cationic surfactants that are structurally similar to this compound, such as Cetyltrimethylammonium bromide (CTAB), are known to be effective in forming and stabilizing oil-in-water microemulsions. These systems are utilized in advanced applications like microemulsion polymerization. In such processes, the surfactant stabilizes nano-sized monomer droplets, which act as loci for polymerization, leading to the formation of stable latexes with small particle sizes. researchgate.net
| Molecular Component | Chemical Nature | Location in O/W Emulsion | Primary Stabilization Function |
|---|---|---|---|
| Hexadecyl Chain (C16H33) | Hydrophobic / Lipophilic | Oriented into the oil droplet | Anchors the surfactant molecule at the interface |
| Ammonium (B1175870) Headgroup (N+) | Hydrophilic / Cationic | Oriented towards the aqueous phase | Provides a positive surface charge, leading to electrostatic repulsion |
| Acetate Counter-ion (CH3COO-) | Ionic | In the aqueous phase, part of the electrical double layer | Balances the positive charge of the headgroup in the bulk solution |
Control of Particle Aggregation and Deposition Processes
In advanced materials science and nanotechnology, controlling the dispersion and aggregation of colloidal particles is crucial for the synthesis and application of novel materials. wikipedia.org this compound serves as a key agent in these processes by modifying particle surface properties and mediating inter-particle forces.
The primary mechanism by which this compound controls particle aggregation is through electrostatic stabilization. Many inorganic and polymeric nanoparticles possess a negative surface charge when dispersed in an aqueous medium. The cationic this compound molecules are electrostatically attracted to these negatively charged surfaces. They adsorb onto the particle surface with their positively charged headgroups oriented towards the particle and their hydrophobic tails extending into the surrounding medium, or more commonly, with the headgroup oriented towards the aqueous phase after forming a bilayer or adsorbing via other interactions.
This adsorption process can neutralize the initial negative charge and, at sufficient concentrations, impart a net positive charge to the particles. This charge reversal creates strong electrostatic repulsion between the particles, overcoming the attractive van der Waals forces that would otherwise cause them to aggregate. nih.gov This principle is vital in preventing the agglomeration of nanoparticles during synthesis, ensuring they remain as discrete, well-dispersed entities, which is often critical for their desired optical, electronic, or catalytic properties. researchgate.net
The control of particle deposition is a direct consequence of controlling aggregation. wikipedia.org Particle deposition, such as sedimentation, is significantly influenced by the size of the particles or agglomerates. researchgate.net Individual, stabilized nanoparticles have a much lower tendency to settle out of a suspension compared to large aggregates. By preventing the formation of these large agglomerates, this compound ensures the long-term stability of the colloidal dispersion, thereby controlling and minimizing particle deposition. wikipedia.org Research on similar cationic surfactants has demonstrated that selective adsorption onto particle surfaces is a viable method to modify microstructures and control aggregation in mixed systems. nih.gov
| Parameter | Observation in the Presence of Cationic Surfactant | Underlying Mechanism | Consequence |
|---|---|---|---|
| Particle Surface Charge (Zeta Potential) | Shifts from negative to positive with increasing surfactant concentration. | Adsorption of cationic surfactant molecules onto the particle surface. | Induces inter-particle electrostatic repulsion. |
| Particle Aggregation | Significantly reduced or eliminated. nih.gov | Electrostatic repulsion overcomes attractive van der Waals forces. | Formation of a stable, monodisperse colloidal suspension. wikipedia.org |
| Particle Deposition/Sedimentation | Minimized. researchgate.net | Particles remain small and well-dispersed, reducing gravitational effects. | Enhanced long-term stability of the colloidal system. |
Surface and Interfacial Phenomena Driven by Hexadecylammonium Acetate
Adsorption Mechanisms on Solid Surfaces (e.g., silicates, minerals, metals)
The adsorption of hexadecylammonium acetate (B1210297) onto solid surfaces is a complex process governed by a combination of electrostatic and hydrophobic interactions. The nature of the solid surface, the pH of the aqueous solution, and the concentration of the surfactant are critical factors that dictate the extent and structure of the adsorbed layer.
The primary driving force for the adsorption of hexadecylammonium acetate on negatively charged surfaces, such as silicates and many minerals at neutral to high pH, is the electrostatic attraction between the positively charged ammonium (B1175870) headgroup (R-NH₃⁺) and the anionic sites on the surface (e.g., deprotonated silanol (B1196071) groups, Si-O⁻) researchgate.net.
At low concentrations, individual surfactant cations are adsorbed, leading to a gradual neutralization of the surface charge. The degree of protonation of the ammonium headgroup is crucial; in aqueous solutions, the amine group is protonated, rendering the surfactant cationic and facilitating this initial electrostatic binding. As the pH of the solution changes, the surface charge of the solid can be altered. For instance, silica (B1680970) surfaces become more negatively charged as the pH increases above their isoelectric point (around pH 2-3), which enhances the electrostatic attraction and subsequent adsorption of the cationic surfactant.
The adsorption process can be described in distinct stages:
Individual Ion Adsorption: At very low concentrations, adsorption is primarily driven by electrostatic forces, with the hexadecylammonium cations acting as counter-ions in the electrical double layer of the solid surface.
Hemimicelle Formation: As the concentration of the surfactant increases, the hydrophobic interactions between the adsorbed alkyl chains become significant. This leads to the formation of two-dimensional aggregates on the surface known as hemimicelles. In this stage, the adsorption density increases sharply.
Bilayer Formation: With a further increase in concentration, a second layer of surfactant molecules can adsorb with their hydrophobic tails oriented towards the first layer, and their hydrophilic headgroups facing the bulk aqueous phase. This bilayer formation can render the surface hydrophilic again.
The orientation and packing of this compound molecules in the adsorbed layer are dependent on the surfactant concentration and the nature of the substrate.
At low surface coverage: The surfactant molecules tend to lie flat on the surface to maximize the contact between the charged headgroup and the oppositely charged surface sites, as well as the van der Waals interactions between the alkyl chain and the surface.
At higher surface coverage (hemimicelle formation): The molecules orient themselves with the ammonium headgroup attached to the surface and the hydrophobic hexadecyl chains extending into the solution. These chains then associate with each other, creating a hydrophobic layer on the solid surface. The packing density in these hemimicelles is influenced by the balance between the hydrophobic attraction of the tails and the electrostatic repulsion of the headgroups.
Near and above the Critical Micelle Concentration (CMC): The adsorbed layer can become more complex, potentially forming cylindrical or spherical surface aggregates, or a complete bilayer. In a bilayer, the first layer is electrostatically bound to the surface with tails pointing outwards, and the second layer is adsorbed via hydrophobic interactions with the tails of the first layer, exposing its hydrophilic headgroups to the water. This results in a hydrophilic surface.
The structure of the adsorbed layer dictates the surface properties, such as wettability. The formation of a well-packed monolayer with the hydrophobic tails oriented away from the surface will render a hydrophilic surface hydrophobic. Conversely, the formation of a bilayer will make the surface hydrophilic again.
Modulation of Wettability and Surface Tension in Experimental Systems
This compound, as a surfactant, significantly alters the surface tension of aqueous solutions and the wettability of solid surfaces. The extent of these modifications is directly related to its concentration and the resulting adsorption at the air-water and solid-water interfaces.
The Critical Micelle Concentration (CMC) is a key parameter for surfactants. It is the concentration at which the surfactant monomers in the bulk solution begin to self-assemble into micelles. Above the CMC, the surface tension of the solution remains relatively constant. For this compound in aqueous solution at 25°C, the CMC has been reported to be approximately 0.00083 mol/L .
The effect of a closely related compound, dodecylammonium acetate, on surface tension and contact angle provides insight into the expected behavior of this compound. The data in the following tables illustrate these principles.
Table 1: Surface Tension of Dodecylammonium Acetate Solutions and Contact Angles on Hematite (B75146) and Quartz (Data for dodecylammonium acetate is used as an illustrative example for the behavior of a homologous alkylammonium acetate)
| Concentration (mol/L) | Surface Tension (dynes/cm) | Contact Angle on Hematite (degrees) | Contact Angle on Quartz (degrees) |
| 0 | 72.0 | 0 | 0 |
| 1 x 10⁻⁵ | 65.0 | 25 | 30 |
| 5 x 10⁻⁵ | 55.0 | 45 | 50 |
| 1 x 10⁻⁴ | 48.0 | 60 | 65 |
| 5 x 10⁻⁴ | 35.0 | 75 | 80 |
| 1 x 10⁻³ | 28.0 | 85 | 88 |
| 5 x 10⁻³ | 25.0 | 88 | 90 |
As the concentration of the alkylammonium acetate increases, the surface tension of the water decreases significantly. This is due to the adsorption of the surfactant molecules at the air-water interface, where the hydrophobic tails are oriented towards the air and the hydrophilic heads remain in the water.
Simultaneously, the contact angle on mineral surfaces like hematite and quartz increases with increasing surfactant concentration. An increase in contact angle signifies a decrease in wettability by water, meaning the surface is becoming more hydrophobic. This is a direct consequence of the adsorption of the surfactant onto the mineral surface, with the hydrophobic alkyl chains oriented towards the aqueous phase.
Interfacial Phenomena in Complex Multiphase Systems
In more complex systems, such as emulsions (liquid-liquid dispersions) and foams (gas-liquid dispersions), this compound acts as a stabilizer by adsorbing at the oil-water or air-water interface. This adsorption reduces the interfacial tension, which facilitates the formation of smaller droplets or bubbles, and creates a protective film that hinders coalescence or rupture.
The stability and properties of these multiphase systems are influenced by the structure of the interfacial film formed by the surfactant.
In Emulsions: this compound, being a cationic surfactant, is effective in stabilizing oil-in-water emulsions, particularly when the oil droplets have a negative surface charge. The positively charged headgroups of the surfactant adsorb onto the droplet surface, creating an electrostatic barrier that prevents the droplets from aggregating and coalescing. The packing of the hexadecyl chains at the interface also provides a steric barrier.
In Foams: The presence of this compound at the air-water interface of a foam bubble creates a film that has a lower surface tension than pure water. This film also exhibits a property known as the Gibbs-Marangoni effect. If the film is stretched (e.g., due to drainage or mechanical shock), the local concentration of the surfactant decreases, and the surface tension increases. This gradient in surface tension pulls surrounding liquid into the thinned area, thus healing the film and enhancing foam stability.
The effectiveness of this compound in these systems depends on factors such as pH, ionic strength, and the presence of other components. For instance, the addition of electrolytes can screen the electrostatic repulsion between the ionic headgroups, allowing for denser packing at the interface and potentially enhancing stability.
Theoretical and Computational Investigations of Hexadecylammonium Acetate Systems
Molecular Dynamics Simulations for Aggregate Behavior and Interfacial Interactions
Molecular dynamics (MD) simulations are a cornerstone of computational studies on surfactant systems. This technique models the movement of atoms and molecules over time based on the forces between them, offering a dynamic view of molecular self-assembly and interfacial phenomena.
At interfaces, such as the air-water or oil-water interface, MD simulations can provide detailed information on the orientation of hexadecylammonium acetate (B1210297) molecules, the packing density at the interface, and the resulting reduction in interfacial tension. nih.gov The simulations can also probe the interactions of these surfactants with solid surfaces, which is crucial for understanding their role in applications like mineral flotation and surface modification. acs.org
Key Parameters from MD Simulations of Surfactant Systems:
| Parameter | Description | Relevance to Hexadecylammonium Acetate |
| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a certain distance from a reference particle. | Can be used to analyze the structure of water around the ammonium (B1175870) headgroup and the acetate counter-ion, as well as the packing of the hexadecyl chains within a micelle. |
| Order Parameter | Measures the orientational order of the surfactant tails. | Indicates the degree of alignment of the hexadecyl chains within an aggregate or at an interface, providing insight into the fluidity of the micellar core. |
| Mean Square Displacement (MSD) | Tracks the average distance a molecule travels over time. | Used to calculate the diffusion coefficient of the surfactant molecules and ions, revealing their mobility within the solution and at interfaces. |
| Interfacial Tension | The force per unit length existing at the interface between two immiscible liquid phases. | MD simulations can predict how effectively this compound reduces the interfacial tension between water and an oil phase. nih.gov |
Density Functional Theory (DFT) Calculations for Electronic Structure and Adsorption Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is particularly useful for understanding the nature of chemical bonds and the energetics of molecular interactions.
In the context of this compound, DFT calculations can provide insights into the electronic properties of the individual ions. For example, the charge distribution on the ammonium headgroup and the acetate counter-ion can be calculated, which is fundamental to understanding the electrostatic interactions that drive self-assembly. Furthermore, DFT can be used to model the interaction between the hexadecylammonium cation and the acetate anion, providing information about the strength and nature of their association in different environments.
A significant application of DFT in surfactant science is the calculation of adsorption energies. psu.eduuni-ulm.de This involves determining the energy change when a surfactant molecule adsorbs onto a surface. psu.edu While specific DFT studies on the adsorption of this compound are not prevalent, the methodology is well-established. For instance, DFT has been used to study the adsorption of similar long-chain amines on various mineral surfaces. researchgate.net These calculations can predict the most favorable adsorption sites and the strength of the interaction, which is critical for applications such as froth flotation where selective mineral depression is desired.
Typical Outputs from DFT Calculations on Surfactant Components:
| Property | Description | Relevance to this compound |
| Electron Density Distribution | The probability of finding an electron at a particular point in space. | Reveals the distribution of charge within the hexadecylammonium and acetate ions, highlighting the polar headgroup and nonpolar tail. |
| Highest Occupied Molecular Orbital (HOMO) & Lowest Unoccupied Molecular Orbital (LUMO) | The highest energy molecular orbital containing electrons and the lowest energy molecular orbital without electrons, respectively. | The energy gap between HOMO and LUMO provides information about the chemical reactivity and electronic transitions of the molecule. |
| Adsorption Energy | The energy released when a molecule binds to a surface. psu.edu | Quantifies the strength of the interaction between this compound and a solid surface, predicting its efficacy as a surface modifying agent. psu.edu |
| Bonding Analysis | Characterization of the chemical bonds between atoms. | Can elucidate the nature of the ionic bond between the hexadecylammonium cation and the acetate anion. |
Monte Carlo Simulations for Phase Equilibria and Supramolecular Assembly
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the study of molecular systems, MC methods are particularly powerful for investigating phase behavior and the formation of complex supramolecular structures.
For this compound, MC simulations can be used to predict its phase diagram, showing how the aggregation behavior changes with concentration and temperature. These simulations can model the transition from individual molecules in solution to the formation of micelles, and potentially to more ordered liquid crystalline phases at higher concentrations. MC methods are well-suited for exploring the vast conformational space of the flexible hexadecyl chains and the various possible arrangements of molecules in an aggregate.
The study of supramolecular assembly, where molecules organize into well-defined structures, is another area where MC simulations are valuable. nih.govresearchgate.net While specific MC studies on this compound are scarce, the principles have been applied to other amphiphilic systems to understand the formation of vesicles, bilayers, and other complex assemblies. nih.gov These simulations can provide insights into the thermodynamic driving forces behind the formation of these structures and how they are influenced by factors such as molecular geometry and intermolecular interactions.
Coarse-Grained Models and Multiscale Simulations for Complex this compound Systems
While all-atom simulations provide a high level of detail, they can be computationally expensive, limiting the time and length scales that can be studied. Coarse-graining is a technique that addresses this limitation by representing groups of atoms as single "beads" or "superatoms". rsc.orgnsf.govnih.gov This simplification reduces the number of particles in the system, allowing for simulations of larger systems over longer timescales. arxiv.org
For a molecule like this compound, a coarse-grained model might represent the ammonium headgroup, the acetate counter-ion, and segments of the hexadecyl tail as individual beads. pku.edu.cn The interactions between these beads are parameterized to reproduce certain properties of the all-atom system, such as its structure or thermodynamics.
Coarse-grained molecular dynamics (CG-MD) simulations are particularly useful for studying large-scale phenomena such as the formation of large micelles, vesicles, or the interaction of many surfactant molecules with an interface. rsc.orgnih.gov Multiscale modeling approaches combine the efficiency of coarse-grained simulations with the detail of all-atom models. rsc.org For example, a large system can be simulated using a coarse-grained model to identify regions of interest, which can then be studied in more detail using an all-atom simulation. This approach allows for a comprehensive understanding of complex systems across different scales.
Predictive Modeling of Structure-Property Relationships for this compound
Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) models, aims to establish a mathematical relationship between the chemical structure of a molecule and its physical or biological properties. mdpi.comdigitellinc.comarxiv.orgrsc.orgarxiv.org These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties of interest.
For this compound, QSPR models could be developed to predict key surfactant properties such as its critical micelle concentration (CMC), surface tension at the CMC, and its effectiveness as an emulsifier or foaming agent. The input to these models would be descriptors derived from the structure of this compound, such as its molecular weight, volume, surface area, and various electronic and topological indices.
Recent advances in machine learning have significantly enhanced the capabilities of QSPR models. digitellinc.com Graph neural networks (GNNs), for example, can learn directly from the graph structure of a molecule, capturing intricate relationships between structure and property without the need for pre-defined descriptors. mdpi.comarxiv.orgarxiv.org While a specific GNN-based QSPR model for this compound has not been reported, such models have been successfully applied to predict the properties of a wide range of surfactants. mdpi.comdigitellinc.comarxiv.orgrsc.orgarxiv.org
Commonly Predicted Surfactant Properties using QSPR:
| Property | Description | Importance for this compound |
| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles. | A fundamental property that determines the efficiency of the surfactant. |
| Surface Tension at CMC (γ_cmc) | The minimum surface tension achieved at and above the CMC. | Indicates the effectiveness of the surfactant in reducing surface tension. |
| Maximum Packing Density (Γ_max) | The maximum concentration of surfactant molecules at an interface. | Relates to the stability of foams and emulsions. |
| Hydrophile-Lipophile Balance (HLB) | A measure of the degree to which a surfactant is hydrophilic or lipophilic. | Helps in selecting the right surfactant for a particular application (e.g., oil-in-water vs. water-in-oil emulsions). |
Environmental and Degradation Studies of Quaternary Ammonium Acetate Surfactants
Biodegradation Pathways and Mechanisms for Hexadecylammonium Derivatives
The enzymatic machinery responsible for this initial cleavage often involves cytochrome P450 monooxygenases. These enzymes catalyze the hydroxylation of the carbon atom adjacent to the nitrogen, leading to an unstable intermediate that subsequently breaks down. This process results in the formation of a tertiary amine, typically trimethylamine (B31210) if the headgroup is a trimethylammonium moiety, and a corresponding long-chain fatty aldehyde, which is then further oxidized to a fatty acid.
Following the initial N-dealkylation, the resulting intermediates undergo further degradation through established metabolic pathways. The trimethylamine is sequentially demethylated to dimethylamine, methylamine, and finally ammonia (B1221849), which can then be assimilated by microorganisms. The C16 fatty acid enters the β-oxidation pathway, where it is progressively broken down into two-carbon acetyl-CoA units. These units can then enter the citric acid cycle for energy production and complete mineralization to carbon dioxide and water.
The ultimate biodegradability of hexadecylammonium compounds, meaning their complete conversion to inorganic end-products, has been demonstrated in various studies. For instance, in activated sludge environments, long-chain alkyltrimethylammonium salts have shown high levels of ultimate biodegradation, with dissolved organic matter removal reaching 97.4-100%. The rate of this degradation is influenced by the length of the alkyl chain, with longer chains sometimes exhibiting slower degradation rates. However, studies on various QACs have reported half-lives in aquatic environments ranging from 0.5 to 1.6 days, indicating a potential for rapid removal under favorable conditions. nih.govresearchgate.net
It is important to note that while the core degradation pathway focuses on the hexadecylammonium cation, the nature of the counter-ion, such as acetate (B1210297), is generally considered to have a less significant impact on the primary biodegradation mechanism compared to the structure of the hydrophobic alkyl chain.
The microbial communities responsible for the degradation of these compounds are diverse and typically include bacteria from the genera Pseudomonas, Achromobacter, and Stenotrophomonas. These microorganisms are often found in environments previously exposed to QACs, such as wastewater treatment plants and contaminated soils, where they have adapted to utilize these compounds as a source of carbon and nitrogen.
Table 1: Key Intermediates in the Biodegradation of Hexadecylammonium Derivatives
| Intermediate Compound | Chemical Formula | Role in Biodegradation Pathway |
| Trimethylamine | (CH₃)₃N | Initial product of N-dealkylation of the quaternary ammonium (B1175870) headgroup. |
| Dimethylamine | (CH₃)₂NH | Product of the first demethylation of trimethylamine. |
| Methylamine | CH₃NH₂ | Product of the second demethylation of trimethylamine. |
| Hexadecanal | C₁₆H₃₂O | Long-chain aldehyde formed from the cleavage of the hexadecyl group. |
| Hexadecanoic Acid (Palmitic Acid) | C₁₆H₃₂O₂ | Product of the oxidation of hexadecanal; enters β-oxidation. |
Environmental Fate and Transport in Model Research Systems
The environmental fate and transport of hexadecylammonium derivatives are largely governed by their cationic nature and long hydrophobic alkyl chain. These structural features lead to strong interactions with negatively charged surfaces, which are abundant in natural environments. Consequently, sorption to soil, sediment, and sludge is a dominant process that significantly influences the mobility, bioavailability, and ultimate degradation of these compounds.
In aquatic systems, hexadecylammonium compounds are expected to partition from the water column to suspended solids and bottom sediments. This strong adsorption reduces their concentration in the dissolved phase, which in turn can mitigate their toxicity to aquatic organisms. However, this partitioning also means that sediments can act as a long-term sink and potential source of these compounds.
The mobility of hexadecylammonium derivatives in soil is generally low. The positively charged headgroup binds tightly to negatively charged clay minerals and organic matter. The organic carbon-water (B12546825) partition coefficient (Koc), a measure of a chemical's tendency to sorb to organic carbon, is high for long-chain QACs. This strong sorption limits their potential to leach through the soil profile and contaminate groundwater.
The bioavailability of hexadecylammonium compounds for microbial degradation is a key factor in their environmental persistence. While these compounds are inherently biodegradable, their strong sorption to solids can reduce their availability to microorganisms. Degradation primarily occurs in the sorbed phase, albeit at a potentially slower rate than if the compound were freely dissolved. The rate of degradation in soil and sediment is therefore influenced by a complex interplay of factors including soil type, organic matter content, pH, and the composition of the microbial community.
The transport of hexadecylammonium derivatives can also occur through the movement of contaminated soil particles via erosion and runoff. This can lead to the contamination of nearby surface waters. In wastewater treatment plants, a significant portion of these compounds is removed from the aqueous phase through adsorption to sludge. The subsequent disposal of this sludge, for example, through land application, can introduce these compounds into the terrestrial environment.
Table 2: Environmental Fate Parameters for Long-Chain Quaternary Ammonium Compounds
| Parameter | Description | Typical Values/Behavior for C16 Ammonium Derivatives |
| Sorption Coefficient (Kd/Koc) | A measure of the partitioning of a chemical between the solid and aqueous phases. | High; strong sorption to soil, sediment, and sludge. |
| Mobility in Soil | The potential for a chemical to move through the soil profile. | Low; limited leaching potential due to strong sorption. |
| Bioavailability | The fraction of a chemical that is available for uptake and degradation by organisms. | Reduced by strong sorption to solids. |
| Primary Biodegradation Half-life (t½) | The time required for 50% of the parent compound to be degraded. | Can be rapid in aquatic systems (hours to days), but longer in soil and sediment due to sorption. |
| Ultimate Biodegradation | The complete conversion of a chemical to inorganic end-products. | Occurs, but the rate is influenced by environmental conditions and bioavailability. |
Future Research Directions and Emerging Applications of Hexadecylammonium Acetate
Integration with Advanced Manufacturing Techniques
The integration of hexadecylammonium acetate (B1210297) into advanced manufacturing processes, such as 3D printing and additive manufacturing, presents a promising avenue for creating materials with enhanced functionalities. While direct applications are still in early stages of exploration, the inherent properties of this surfactant suggest several potential uses.
One key area of investigation is the formulation of novel inks and binders for 3D printing. The surfactant properties of hexadecylammonium acetate could be harnessed to control the viscosity, surface tension, and stability of printing materials. This would enable the printing of more complex structures with higher resolution and improved material properties. For instance, its inclusion in ceramic or metallic slurries could improve particle dispersion and prevent agglomeration, leading to denser and more uniform printed objects.
Furthermore, this compound could be employed as a surface-modifying agent for 3D printed scaffolds in tissue engineering. By functionalizing the surface of a biocompatible polymer scaffold, it could influence cell adhesion, proliferation, and differentiation, thereby enhancing the regenerative capabilities of the implant. Research in this area would focus on understanding the interactions between the surfactant-modified surface and biological systems.
The potential for this compound in advanced manufacturing is summarized in the table below:
| Manufacturing Technique | Potential Role of this compound | Desired Outcome |
| 3D Printing / Additive Manufacturing | Component of printing inks and binders | Improved print resolution, material homogeneity, and stability |
| Surface modification of printed objects | Enhanced biocompatibility, controlled surface energy | |
| Composite Fabrication | Dispersion agent for fillers and reinforcements | Uniform distribution of components, improved mechanical properties |
Novel Functional Materials Development Enabled by this compound
The self-assembly characteristics of this compound make it a valuable tool in the bottom-up fabrication of novel functional materials. Its ability to form micelles, vesicles, and other ordered structures in solution can be used to template the synthesis of nanomaterials with controlled size, shape, and morphology.
One emerging application is in the synthesis of metallic and metal oxide nanoparticles. By acting as a capping agent or a structure-directing agent, this compound can control the nucleation and growth of nanoparticles, preventing their aggregation and leading to monodisperse populations with tailored properties. For example, zinc-acetate-amine complexes have been used as precursors to synthesize ZnO nanoparticles with varying morphologies and sizes, which in turn affects their photocatalytic activity researchgate.net. This approach could be extended to other material systems, opening up possibilities for new catalysts, sensors, and electronic components.
Moreover, this compound can facilitate the directed assembly of nanomaterials into larger, more complex structures uchicago.edu. By modifying the surface of nanoparticles, the surfactant can induce their organization into ordered arrays, films, and composites. This controlled assembly is crucial for the development of materials with anisotropic properties, such as photonic crystals and advanced sensors.
The synergistic effects of combining this compound with polymers and other materials are also a key area of future research rsc.org. In polymer composites, it can act as a compatibilizer, improving the interfacial adhesion between the polymer matrix and inorganic fillers. This leads to materials with enhanced mechanical strength, thermal stability, and barrier properties.
Advanced Computational Modeling Paradigms
Advanced computational modeling techniques are becoming indispensable for understanding and predicting the behavior of complex molecular systems. For this compound, these methods offer a powerful means to investigate its self-assembly, interfacial behavior, and interactions with other molecules at an atomistic level.
Molecular Dynamics (MD) Simulations: All-atom and coarse-grained MD simulations are particularly well-suited for studying the dynamics of surfactant systems.
All-atom MD simulations can provide detailed insights into the conformational changes of the this compound molecule, the structure of water molecules at the interface, and the specific interactions with other species rsc.orgrsc.org. These simulations are crucial for understanding the fundamental driving forces behind self-assembly and interfacial adsorption.
Coarse-grained MD simulations , which group atoms into larger beads, allow for the investigation of larger systems and longer timescales nih.govrsc.orgnih.gov. This approach is ideal for studying the formation of micelles and vesicles, as well as the phase behavior of concentrated surfactant solutions.
Quantum Mechanics (QM) Calculations: QM methods can be employed to study the electronic structure and reactivity of this compound. These calculations can provide accurate information about bond energies, charge distributions, and reaction pathways, which are essential for understanding its chemical properties and designing new applications.
The integration of these different modeling paradigms into multiscale models will provide a comprehensive understanding of the behavior of this compound across multiple length and time scales. This knowledge will be invaluable for the rational design of new materials and processes.
| Modeling Technique | Information Gained | Relevance to this compound |
| All-Atom Molecular Dynamics | Detailed molecular interactions, conformational dynamics, solvent structure | Understanding self-assembly mechanisms, interfacial adsorption |
| Coarse-Grained Molecular Dynamics | Large-scale assembly, phase behavior, long-timescale dynamics | Predicting micelle and vesicle formation, simulating bulk properties |
| Quantum Mechanics | Electronic structure, reactivity, spectroscopic properties | Elucidating chemical properties, guiding synthesis of derivatives |
| Multiscale Modeling | Bridging molecular and macroscopic scales | Designing functional materials and optimizing industrial processes |
Exploration of New Interfacial Phenomena and Their Applications
The ability of this compound to adsorb at interfaces and alter their properties is fundamental to its function as a surfactant. Future research will focus on exploring new interfacial phenomena and leveraging them for a range of applications.
Air-Water and Oil-Water Interfaces: The behavior of surfactants at air-water and oil-water interfaces is critical for the formation and stability of foams and emulsions nih.govnih.govutwente.nlfrontiersin.orgnih.gov. Future studies will likely focus on:
The dynamics of adsorption and the structure of the adsorbed monolayer.
The influence of environmental factors such as temperature, pH, and ionic strength on interfacial properties.
The synergistic or antagonistic effects of co-surfactants and other additives.
A deeper understanding of these phenomena will enable the development of more effective formulations for applications in the food, cosmetic, and pharmaceutical industries, as well as in enhanced oil recovery.
Solid-Liquid Interfaces: The adsorption of this compound onto solid surfaces is important for applications such as mineral flotation, lubrication, and surface functionalization. Future research will aim to:
Characterize the structure and packing of the adsorbed layer on different substrates.
Investigate the role of surface charge and chemistry in the adsorption process.
Develop methods for creating patterned and functionalized surfaces using self-assembled surfactant monolayers.
These investigations will pave the way for new technologies in areas such as microelectronics, sensor technology, and biomedical devices. The stabilization of emulsions and foams by adsorbing at fluid-fluid interfaces is a key application area for surfactants like this compound frontiersin.org.
Q & A
Q. What are the standard protocols for synthesizing hexadecylammonium acetate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via quaternization of hexadecylamine with methyl chloride followed by ion exchange with acetic acid . Key factors include stoichiometric ratios of reactants, solvent selection (e.g., ethanol or water), and reaction temperature. For example, highlights that pure ethanol systems may suppress undesired side reactions with calcium ions, while H₂O-rich systems favor brushite formation. Methodological optimization involves monitoring pH and using FTIR to confirm acetate incorporation .
Q. Which analytical techniques are critical for characterizing this compound’s structural and thermal properties?
- FTIR spectroscopy : Identifies C-H stretching (2927 cm⁻¹, 2853 cm⁻¹) in the alkyl chain and acetate ion vibrations (e.g., COO⁻ symmetric/asymmetric stretching) .
- Wide-angle X-ray diffraction (WAXD) : Confirms lamellar mesostructures in hybrid materials, as shown in montmorillonite modifications .
- Thermogravimetric analysis (TGA) : Quantifies thermal stability, with decomposition typically occurring above 200°C due to alkyl chain breakdown .
Q. How should researchers handle safety risks associated with this compound in laboratory settings?
While direct safety data for this compound is limited, analogous quaternary ammonium compounds require:
- PPE : Gloves, eye protection, and lab coats to prevent skin/eye contact .
- Storage : In airtight containers away from oxidizers, with temperature control (<25°C) .
- Waste disposal : Compliance with local regulations for organic ammonium salts .
Advanced Research Questions
Q. How does this compound act as a structure-directing agent in mesoporous material synthesis, and what parameters control its efficacy?
this compound forms micellar templates via electrostatic interactions with inorganic precursors (e.g., phosphate or silicate ions). demonstrates that maintaining a molar ratio of hexadecylammonium to phosphate ions above 1.0 is critical for lamellar mesostructure formation. Co-solvents like ethanol reduce ionic strength, stabilizing micelles, while aging temperatures >25°C may disrupt interactions, leading to crystalline byproducts (e.g., monetite) . Advanced optimization requires SAXS/SANS to probe micelle morphology.
Q. What experimental strategies resolve contradictions in phase behavior when this compound is used in mixed surfactant systems?
Conflicting phase outcomes (e.g., ordered vs. disordered structures) arise from competing van der Waals (alkyl chain) and electrostatic (acetate-counterion) interactions. shows that mixed systems with dodecylammonium salts exhibit phase segregation unless homogenized via solvent polarity tuning. Methodological solutions include:
Q. How can computational modeling predict the binding affinity of this compound to biomolecules or inorganic surfaces?
Molecular dynamics (MD) simulations parameterized with experimental data (e.g., from ) can model alkyl chain packing and acetate ion coordination. For example, binding free energy calculations (MM-PBSA) quantify interactions with phosphate groups in calcium phosphates. Validation requires comparing simulated d-spacings (from WAXD) with experimental values .
Methodological Guidance for Data Interpretation
Q. How should researchers address variability in FTIR spectra of this compound-modified materials?
Spectral shifts in COO⁻ vibrations (e.g., 1600–1400 cm⁻¹) may indicate incomplete ion exchange or acetate hydrolysis. Normalize peaks to internal standards (e.g., Si-O bands in montmorillonite at 1040 cm⁻¹) and cross-validate with elemental analysis (EDS/ICP-MS) .
Q. What statistical approaches are recommended for analyzing nanoparticle size distributions in this compound-mediated syntheses?
Use log-normal distribution fitting for TEM/SEM data, as asymmetric size distributions are common in surfactant-templated systems. notes that hexadecylammonium chloride stabilizes FeCo nanoparticles; similar methods apply for acetate derivatives. Report polydispersity indices (PDI) and use ANOVA to assess batch-to-batch reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
